molecular formula C14H22N2O3S B15166643 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine CAS No. 647037-78-3

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine

Cat. No.: B15166643
CAS No.: 647037-78-3
M. Wt: 298.40 g/mol
InChI Key: POLQQKQJBSGYGN-UHFFFAOYSA-N
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Description

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and linked to a dimethylpyridine moiety

Properties

CAS No.

647037-78-3

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

2,6-dimethyl-4-[(1-methylsulfonylpiperidin-4-yl)oxymethyl]pyridine

InChI

InChI=1S/C14H22N2O3S/c1-11-8-13(9-12(2)15-11)10-19-14-4-6-16(7-5-14)20(3,17)18/h8-9,14H,4-7,10H2,1-3H3

InChI Key

POLQQKQJBSGYGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)COC2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common approach is to start with commercially available piperidine derivatives, which are then subjected to sulfonylation reactions to introduce the methanesulfonyl group. The final step involves the coupling of the functionalized piperidine with the dimethylpyridine moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .

Scientific Research Applications

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-based molecules that share structural features with 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine. Examples include:

Uniqueness

The uniqueness of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine (CAS No. 61627-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a methanesulfonyl group attached to a piperidine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of piperidine can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis .
  • Anticancer Properties : Compounds containing pyridine and piperidine rings have been evaluated for their potential to inhibit cancer cell proliferation .
  • Neurological Effects : Piperidine derivatives are often studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

The biological activity of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit specific enzymes involved in bacterial metabolism and replication.
  • Interaction with Receptors : The piperidine moiety may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic effects in neurological conditions.
  • Cell Cycle Disruption : Some derivatives have demonstrated the ability to disrupt the cell cycle in cancer cells, leading to apoptosis.

Antimicrobial Activity

A study evaluated the minimum inhibitory concentrations (MICs) of various piperidine derivatives against M. tuberculosis. The results indicated that certain compounds exhibited significant inhibitory effects, with MIC values ranging from 0.5 to 512 µg/mL . This suggests that structural modifications can enhance antimicrobial potency.

CompoundMIC (µg/mL)Activity Level
Compound A0.5Very Strong
Compound B2Strong
Compound C16Moderate

Anticancer Potential

In another investigation focused on the anticancer properties of pyridine derivatives, researchers found that several compounds caused significant inhibition of cancer cell lines (e.g., breast and lung cancer). The study concluded that modifications at specific positions on the pyridine ring enhanced cytotoxicity .

CompoundCancer Cell LineIC50 (µM)
Compound XMCF-710
Compound YA54915

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